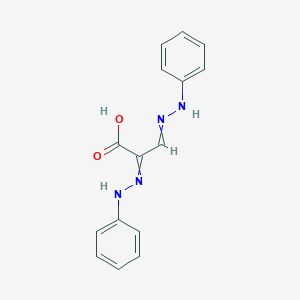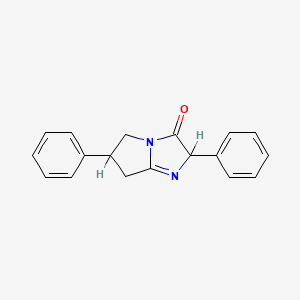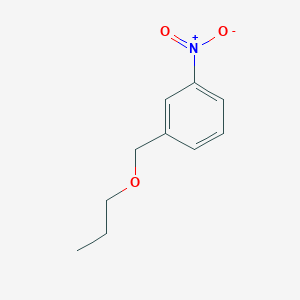
1-Nitro-3-(propoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-(propoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a propoxymethyl group (CH₂OCH₂CH₃). This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with different oxidation states.
Reduction: Formation of aniline or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Nitro-3-(propoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-3-(propoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various chemical transformations . The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Nitro-3-(propoxymethyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.
1-Nitro-2-(propoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Nitro-4-(propoxymethyl)benzene: Another isomer with distinct properties and uses.
Properties
CAS No. |
80171-40-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-nitro-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
JSBSRQZVRQKUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



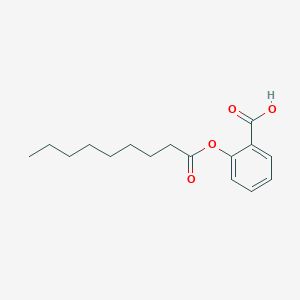

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

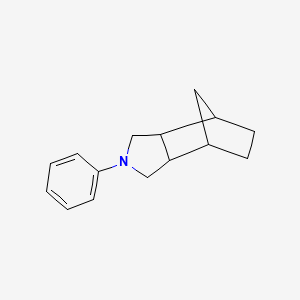

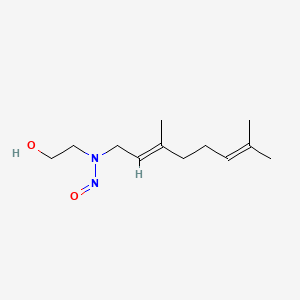
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
